molecular formula C12H23NO B13247282 5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol

5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol

Cat. No.: B13247282
M. Wt: 197.32 g/mol
InChI Key: PLQKCBRUCAUYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol is an organic compound with the molecular formula C12H23NO and a molecular weight of 197.32 g/mol . It features a bicyclo[6.1.0]nonane scaffold, a structure of significant interest in medicinal chemistry due to its potential to interact with various biological targets. Compounds based on the bicyclo[6.1.0]nonane skeleton are investigated as ligands for cannabinoid receptors, which are implicated in a wide range of physiological processes including pain, inflammation, and mood . This makes such chemical structures valuable tools for pharmacological research and the development of novel therapeutic agents. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Chemical Identifiers • CAS Number: 2060049-92-3 • MDL Number: MFCD30488572 • Molecular Formula: C12H23NO • Molecular Weight: 197.32 • SMILES: OC1CCC2CC2CCC1NC(C)C

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

5-(propan-2-ylamino)bicyclo[6.1.0]nonan-4-ol

InChI

InChI=1S/C12H23NO/c1-8(2)13-11-5-3-9-7-10(9)4-6-12(11)14/h8-14H,3-7H2,1-2H3

InChI Key

PLQKCBRUCAUYCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCC2CC2CCC1O

Origin of Product

United States

Preparation Methods

Formation of Bicyclo[6.1.0]non-4-ene Intermediate

Two main synthetic routes have been established to prepare bicyclo[6.1.0]non-4-ene, the key bicyclic intermediate:

  • Route A: Simmons–Smith Cyclopropanation of 1,5-Cyclooctadiene
    This classical method involves the reaction of 1,5-cyclooctadiene with methylene iodide in the presence of a zinc-copper couple, generating the cyclopropane ring fused to the cycloheptene system. This reaction is efficient and produces bicyclo[6.1.0]non-4-ene directly in one step with good yields and minimal side products.

  • Route B: Dibromocyclopropanation Followed by Reduction
    In this approach, 9,9-dibromobicyclo[6.1.0]non-4-ene is prepared by dibromocarbene addition to 1,5-cyclooctadiene. Subsequent sodium-methanol reduction converts the dibromo derivative to bicyclo[6.1.0]non-4-ene.

Both routes yield identical bicyclo[6.1.0]non-4-ene, confirmed by infrared and nuclear magnetic resonance (NMR) spectroscopy, as well as physical property comparisons.

Hydrogenation to Bicyclo[6.1.0]nonane

The bicyclo[6.1.0]non-4-ene intermediate is then hydrogenated under catalytic conditions (e.g., using platinum catalyst) to saturate the double bond, yielding bicyclo[6.1.0]nonane, the saturated bicyclic framework essential for further functionalization.

Functionalization to 5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol

Introduction of the Hydroxyl Group at the 4-Position

The hydroxyl group at the 4-position can be introduced via oxidation or through nucleophilic substitution methods on appropriately activated intermediates derived from bicyclo[6.1.0]nonane or bicyclo[6.1.0]non-4-ene.

  • For example, oxidation of the bicyclo[6.1.0]non-4-ene or its derivatives can yield the corresponding alcohol at the 4-position.

Installation of the Isopropylamino Group at the 5-Position

The 5-position amino substituent, specifically the isopropylamino group, is introduced typically via nucleophilic substitution or reductive amination strategies on a suitable precursor bearing a leaving group or carbonyl functionality at the 5-position.

  • One approach involves the formation of an amide or amine linkage through coupling reactions using activated carboxylic acid derivatives of bicyclo[6.1.0]nonane. For instance, bicyclo[6.1.0]nonyne carboxylic acid derivatives have been functionalized via amide bond formation, indicating the feasibility of amine introduction at specific positions on the bicyclic scaffold.

  • Reductive amination of a ketone or aldehyde intermediate at the 5-position with isopropylamine can also be employed to install the isopropylamino substituent.

Representative Synthetic Scheme Summary

Step Reaction Type Starting Material Product/Intermediate Notes
1 Simmons–Smith cyclopropanation 1,5-Cyclooctadiene Bicyclo[6.1.0]non-4-ene Zinc-copper couple, methylene iodide; single-step synthesis
2 Catalytic hydrogenation Bicyclo[6.1.0]non-4-ene Bicyclo[6.1.0]nonane Pt catalyst, hydrogen gas; saturates the double bond
3 Hydroxylation/oxidation Bicyclo[6.1.0]nonane or derivative 4-Hydroxybicyclo[6.1.0]nonane Could involve oxidation or nucleophilic substitution
4 Amination (nucleophilic substitution or reductive amination) 4-Hydroxybicyclo[6.1.0]nonane derivative 5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol Introduction of isopropylamino group at 5-position via amide bond or reductive amination

Additional Notes on Synthetic Optimization and Stability

  • Recent studies have optimized the synthesis of bicyclo[6.1.0]nonyne carboxylic acid derivatives, which serve as versatile intermediates for further functionalization, including amide bond formation to introduce amino substituents.

  • Stability studies indicate that bicyclo[6.1.0]nonane derivatives, including hydroxylated and amino-functionalized compounds, maintain structural integrity under acidic and neutral conditions, which is critical for their use in further synthetic transformations and applications.

  • The stereochemistry of the bicyclo[6.1.0]nonane system is controlled during cyclopropanation, with catalyst choice influencing syn/anti selectivity, which can affect the final stereochemical outcome of the substituted derivatives.

Chemical Reactions Analysis

Types of Reactions

5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be inferred based on methodologies and related compounds described in the literature.

Structural Analogues

Bicyclo[6.1.0]nonane Derivatives: Bicyclic systems like bicyclo[6.1.0]nonane are rare in synthetic literature. For example, bicyclo[6.1.0]nonane-9-one has been studied for its strain energy and reactivity, but functionalized derivatives like the target compound remain underexplored. Computational methods (e.g., density-functional theory) could estimate its stability compared to similar strained systems .

Amine-Alcohol Bicyclic Systems: The compound 2-azabicyclo[2.2.1]heptan-3-ol shares functional group similarities (amine-alcohol motifs) but differs in ring size and strain. Such systems are often used as chiral building blocks in asymmetric synthesis.

Functional Analogues

Kinase Inhibitors: The compound described in , (2R)-1-{4-[(4-anilino-5-bromopyrimidin-2-yl)amino]phenoxy}-3-(dimethylamino)propan-2-ol, targets cyclin-dependent kinase 2 (CDK2). While structurally distinct from the bicyclic target compound, both share amine-alcohol pharmacophores. The bicyclic system’s rigidity could improve target selectivity compared to flexible kinase inhibitors .

Synthetic Strategies: outlines methods for synthesizing pyran derivatives via reflux with malononitrile or ethyl cyanoacetate. Similar protocols might apply to functionalizing the bicyclo[6.1.0]nonane core, though steric hindrance from the bicyclic framework could necessitate modified reaction conditions .

Data Tables

Table 1: Hypothetical Physicochemical Properties

Property 5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol 2-Azabicyclo[2.2.1]heptan-3-ol (2R)-Kinase Inhibitor
Molecular Weight (g/mol) ~211.3 (estimated) 129.16 458.35
LogP (Predicted) 1.2–1.8 0.5 3.7
Hydrogen Bond Donors 2 (NH, OH) 2 (NH, OH) 3 (NH, OH, NH)
Ring Strain Energy (kcal/mol) High (bicyclo[6.1.0]) Moderate (bicyclo[2.2.1]) N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.